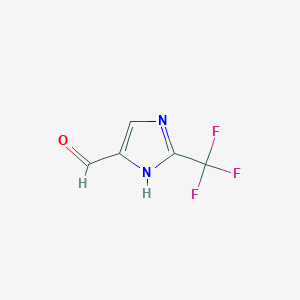
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenoxy group, and an ethylthio linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 2-(2,6-Dichlorophenoxy)ethyl chloride: This is achieved by reacting 2,6-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide.
Thioether Formation: The resulting 2-(2,6-dichlorophenoxy)ethyl chloride is then reacted with thiourea to form the corresponding thioether.
Cyclization: The thioether is then subjected to cyclization with hydrazine hydrate to form the triazole ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity.
類似化合物との比較
Similar Compounds
2-(2,6-Dichlorophenoxy)ethylamine: Similar structure but lacks the triazole ring.
1,2,4-Triazole-5-thiol: Contains the triazole ring but lacks the dichlorophenoxy group.
2-(2,6-Dichlorophenoxy)ethanol: Similar structure but contains a hydroxyl group instead of the thioether linkage.
Uniqueness
3-((2-(2,6-Dichlorophenoxy)ethyl)thio)-1H-1,2,4-triazol-5-amine is unique due to the combination of the triazole ring, dichlorophenoxy group, and thioether linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H10Cl2N4OS |
|---|---|
分子量 |
305.18 g/mol |
IUPAC名 |
3-[2-(2,6-dichlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H10Cl2N4OS/c11-6-2-1-3-7(12)8(6)17-4-5-18-10-14-9(13)15-16-10/h1-3H,4-5H2,(H3,13,14,15,16) |
InChIキー |
DGCQESBNDLAOTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OCCSC2=NNC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


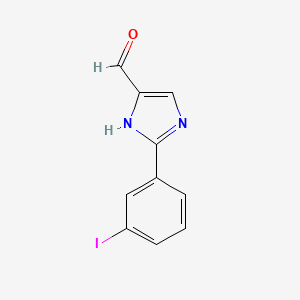
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)



![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)

![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
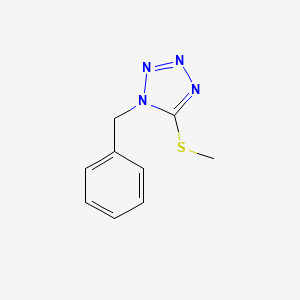
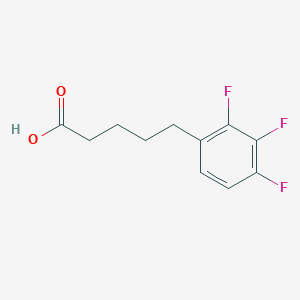
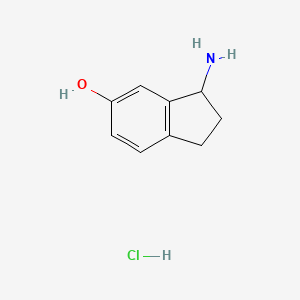
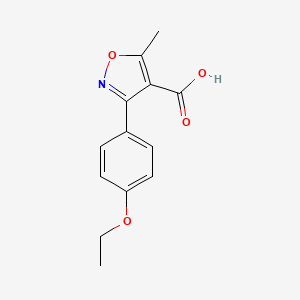
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
